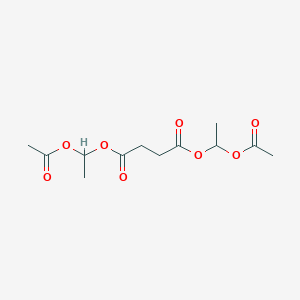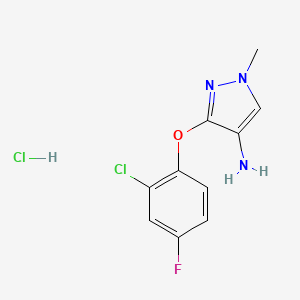![molecular formula C15H20ClN7 B15112662 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development processes . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .
Chemical Reactions Analysis
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
Buspirone Hydrochloride: Known for its anxiolytic properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Used as a reference standard in pharmaceutical testing. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C15H20ClN7 |
|---|---|
Molecular Weight |
333.82 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20ClN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
WMISEXRTPZEKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B15112579.png)
![6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15112584.png)
![5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112585.png)
![Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B15112608.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B15112622.png)

![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)

![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112649.png)


